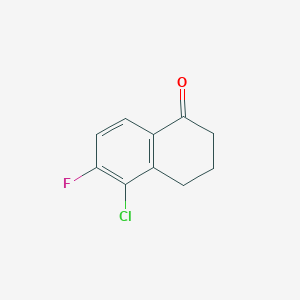
5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the halogenation of a naphthalenone precursor. For example, starting with 3,4-dihydronaphthalen-1(2H)-one, selective chlorination and fluorination can be carried out using reagents like thionyl chloride and elemental fluorine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are chosen to optimize yield and purity. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in modern industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 5-chloro-6-fluoro-1-naphthoic acid, while reduction could produce 5-chloro-6-fluoro-1-naphthalenol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3,4-dihydronaphthalen-1(2H)-one
- 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
The unique combination of chlorine and fluorine atoms in 5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one can result in distinct chemical and biological properties compared to its analogs. These differences can be exploited in the design of new compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C10H8ClFO |
|---|---|
Peso molecular |
198.62 g/mol |
Nombre IUPAC |
5-chloro-6-fluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8ClFO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3H2 |
Clave InChI |
CQMGNSJGJWCBJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2Cl)F)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


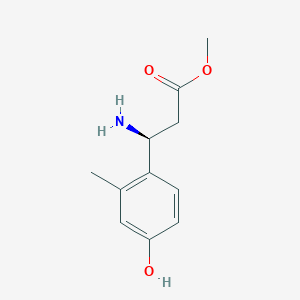

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B15237210.png)

![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B15237231.png)
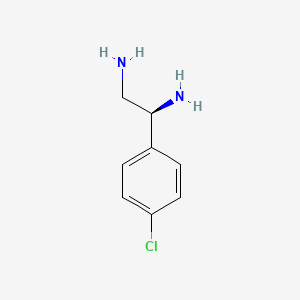

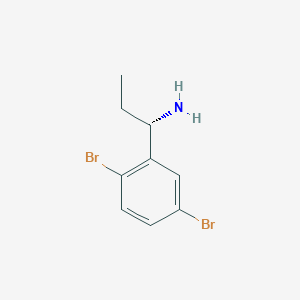
![(1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B15237252.png)
![(3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B15237272.png)
![(3S)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237277.png)
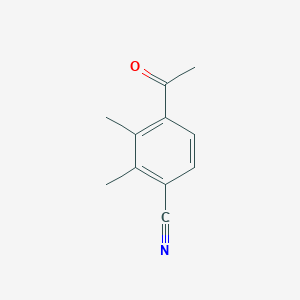
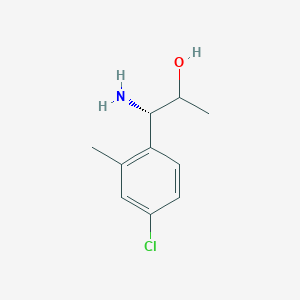
![6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B15237293.png)
